1-(Bromomethyl)-1-fluorocyclopropane
Overview
Description
1-(Bromomethyl)-1-fluorocyclopropane is an organofluorine compound characterized by a cyclopropane ring substituted with a bromomethyl and a fluorine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-fluorocyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-fluorocyclopropane with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-fluorocyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is 1-fluorocyclopropane.
Scientific Research Applications
1-(Bromomethyl)-1-fluorocyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Material Science: It is utilized in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-fluorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The fluorine atom imparts unique electronic properties, influencing the compound’s reactivity and stability. Molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
1-(Chloromethyl)-1-fluorocyclopropane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and is used in similar applications.
1-(Bromomethyl)-1-chlorocyclopropane: Contains both bromine and chlorine atoms, offering unique reactivity patterns.
1-(Bromomethyl)-1-hydroxycyclopropane: The hydroxyl group introduces different chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)-1-fluorocyclopropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
1-(bromomethyl)-1-fluorocyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF/c5-3-4(6)1-2-4/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPKSHJUGOHPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314394-62-1 | |
Record name | 1-(bromomethyl)-1-fluorocyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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